

Comparative Analysis of 2,6-Dinitrobenzaldehyde: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dinitrobenzaldehyde**

Cat. No.: **B1206409**

[Get Quote](#)

This guide provides a comprehensive comparison of experimental data for **2,6-Dinitrobenzaldehyde** against established literature values. It is designed for researchers, scientists, and professionals in drug development to facilitate the verification of experimental outcomes and ensure the quality of their materials. The document outlines standard experimental protocols, presents data in a comparative format, and visualizes key workflows.

Physical and Chemical Properties

A comparison of experimentally determined physical properties with established literature values is crucial for confirming the identity and purity of a chemical sample. **2,6-Dinitrobenzaldehyde** is typically characterized as fine, deep yellow crystals.[\[1\]](#)

Table 1: Comparison of Physical Properties

Property	Literature Value	Experimental Value	Method
Melting Point	120-122 °C[2][3]	[Enter Observed Value]	Capillary Method (Thiele Tube or Digital Apparatus)
Boiling Point	363.2 ± 32.0 °C (Predicted)[2]	[Enter Observed Value]	Capillary Method (Thiele Tube or Aluminum Block)
Appearance	Fine deep yellow crystals[1]	[Enter Observation]	Visual Inspection
Solubility in Water	Insoluble (Predicted)	[Enter Observation]	Miscibility Test
Storage Temperature	2-8°C[2][3]	N/A	N/A

Spectroscopic Data

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following tables cross-reference key spectral peaks from literature databases with space for new experimental findings.

Table 2: ^1H NMR Spectral Data

Solvent: Chloroform-d (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Literature Peak Assignment	Experimental Peak (δ) ppm
~10.4	Singlet	Aldehyde (-CHO)	[Enter Observed Value]
~8.6	Doublet	Aromatic (H-3, H-5)	[Enter Observed Value]
~8.2	Triplet	Aromatic (H-4)	[Enter Observed Value]

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Literature Range (cm ⁻¹)	Experimental Peak (cm ⁻¹)
~2850, ~2750	C-H Stretch	Aldehyde	2900-2800, 2800-2700	[Enter Observed Value]
~1710	C=O Stretch	Aldehyde	1740-1690	[Enter Observed Value]
~1530, ~1350	N-O Asymmetric & Symmetric Stretch	Nitro Group (-NO ₂)	1550-1490, 1385-1345	[Enter Observed Value]
~1600, ~1475	C=C Stretch	Aromatic Ring	1625-1575, 1525-1475	[Enter Observed Value]

Experimental Protocols

Accurate and reproducible data relies on standardized experimental procedures. The following are detailed methodologies for determining the key properties cited in this guide.

3.1. Melting Point Determination The melting point is determined using a capillary tube method with either a Thiele tube or a digital melting point apparatus.[\[4\]](#)

- A small amount of the finely powdered **2,6-Dinitrobenzaldehyde** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[\[5\]](#)
- The capillary tube is attached to a thermometer or placed in the heating block of the apparatus.[\[4\]](#)
- The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[\[4\]](#)
- The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[\[6\]](#)

3.2. Boiling Point Determination The boiling point is determined using an aluminum block or Thiele tube setup.[7]

- A small amount of the liquid sample is placed in a fusion tube.
- A capillary tube, sealed at one end, is placed inverted into the fusion tube.[7]
- The apparatus, along with a thermometer, is heated gently and uniformly.[7]
- The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[7]

3.3. Solubility Test This protocol determines the solubility of the compound in a given solvent.

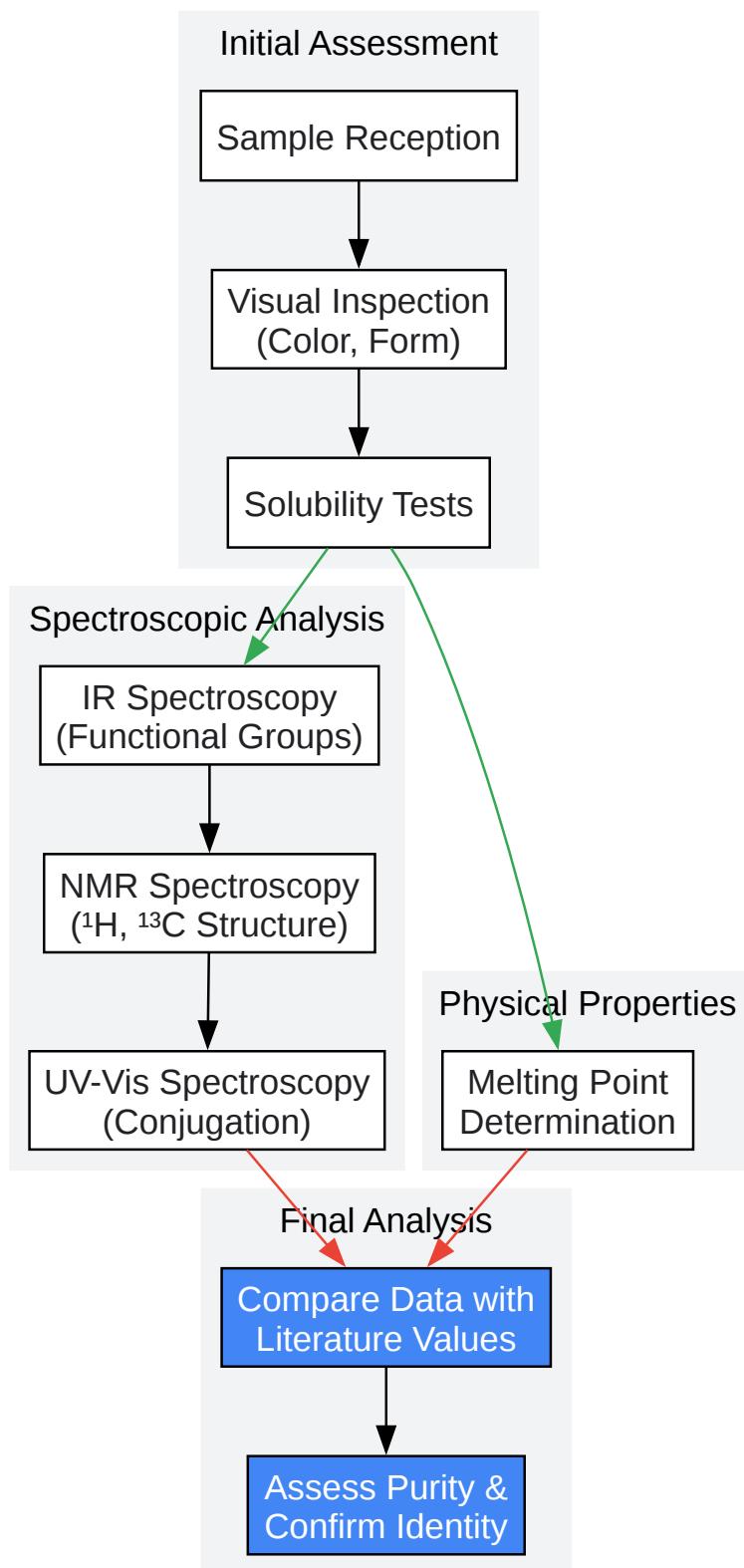
- Approximately 25 mg of **2,6-Dinitrobenzaldehyde** is placed into a small test tube.
- 0.75 mL of the solvent (e.g., water, ethanol) is added in small portions.[8]
- The test tube is shaken vigorously for 60 seconds after each addition.[9]
- The compound is classified as soluble if it dissolves completely, or insoluble if it remains as a solid.[9] For liquid-liquid pairs, the terms miscible (one layer) or immiscible (two layers) are used.[9]

3.4. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework of a molecule.[10]

- A small amount of the sample is dissolved in an appropriate deuterated solvent (e.g., CDCl_3).
- The solution is transferred to a clean NMR tube.
- The tube is placed into the NMR spectrometer.
- The ^1H NMR spectrum is acquired, providing information on the chemical environment, integration (number of protons), and splitting patterns of the hydrogen atoms.[11][12]

3.5. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14]

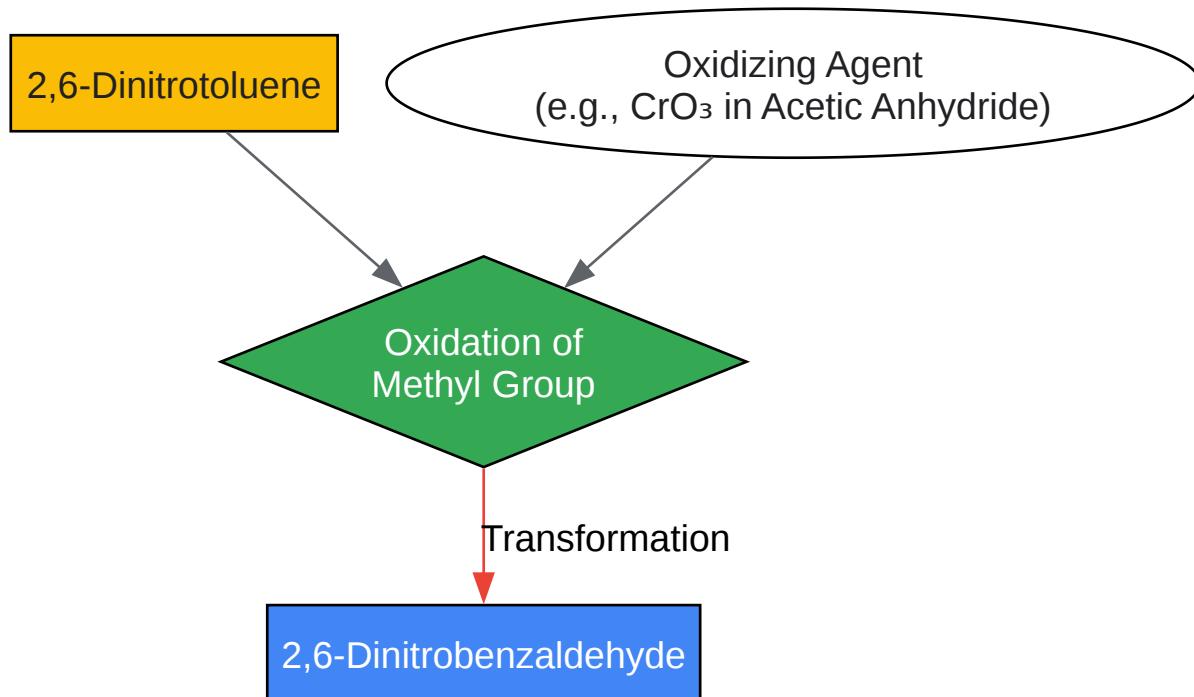
- For a solid sample, a small amount is placed directly onto the crystal of an ATR-FTIR spectrometer.
- The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule, allowing for the identification of functional groups like aldehydes (-CHO) and nitro groups (-NO₂).[15]


3.6. UV-Visible Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly for conjugated systems.[16]

- A dilute solution of **2,6-Dinitrobenzaldehyde** is prepared in a UV-transparent solvent (e.g., ethanol or hexane).
- A quartz cuvette is filled with a blank (the pure solvent) to calibrate the spectrophotometer. [17]
- The blank is replaced with the sample cuvette.
- The absorbance is measured over a range of wavelengths (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_{max}) is a key characteristic.[18]

Visualized Workflows and Pathways

4.1. Experimental Workflow for Compound Characterization


The following diagram illustrates a standard workflow for the physical and spectroscopic characterization of a chemical compound like **2,6-Dinitrobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of an organic compound.

4.2. Logical Pathway: Synthesis of **2,6-Dinitrobenzaldehyde**

This diagram shows the logical relationship in a common synthesis route for **2,6-Dinitrobenzaldehyde** from a related precursor, illustrating the key chemical transformation.

[Click to download full resolution via product page](#)

Caption: Logical pathway for the synthesis of **2,6-Dinitrobenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dinitrobenzaldehyde | C7H4N2O5 | CID 69073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dinitrobenzaldehyde CAS#: 606-31-5 [m.chemicalbook.com]
- 3. 2,6-Dinitrobenzaldehyde 98 606-31-5 [sigmaaldrich.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. compoundchem.com [compoundchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. longdom.org [longdom.org]
- 17. youtube.com [youtube.com]
- 18. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- To cite this document: BenchChem. [Comparative Analysis of 2,6-Dinitrobenzaldehyde: Experimental Data vs. Literature Values]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206409#cross-referencing-experimental-data-of-2-6-dinitrobenzaldehyde-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com